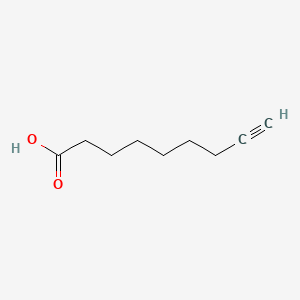

8-Nonynoic acid

Description

This compound has been reported in Hibiscus rosa-sinensis with data available.

Structure

3D Structure

Properties

IUPAC Name |

non-8-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14O2/c1-2-3-4-5-6-7-8-9(10)11/h1H,3-8H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLRIJHGYFNZMGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40184954 | |

| Record name | 8-Nonynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30964-01-3 | |

| Record name | 8-Nonynoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030964013 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Nonynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40184954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 8-Nonynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical and physical properties of 8-nonynoic acid, a medium-chain fatty acid with a terminal alkyne group.[1][2] This unique structure makes it a valuable tool in various research and development applications, particularly in the realm of bioconjugation and metabolic labeling. This guide consolidates key data, outlines experimental protocols, and visualizes relevant chemical and biological pathways.

Core Chemical and Physical Properties

This compound is characterized by a nine-carbon chain with a carboxylic acid at one end and a terminal alkyne at the other.[2] Below is a summary of its key quantitative properties.

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [1][3] |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 30964-01-3 | |

| Melting Point | 19°C | |

| Boiling Point | 264.8°C at 760 mmHg (Predicted) | |

| Density | 0.991 g/cm³ (Predicted) | |

| Refractive Index | 1.4524 | |

| pKa | 4.76 ± 0.10 (Predicted) | |

| Flash Point | 23°C | |

| Appearance | Colorless to off-white solid below 19°C, liquid above 19°C |

Spectral Data

Detailed spectral analyses are crucial for the identification and characterization of this compound. While raw spectral data is not provided here, mass spectrometry data for this compound is available in public databases such as PubChem and the NIST WebBook. This data is essential for confirming the molecular weight and fragmentation pattern of the molecule. Similarly, ¹H NMR and ¹³C NMR spectroscopy would be used to confirm the proton and carbon environments, respectively, which are characteristic of its structure, including the terminal alkyne and the carboxylic acid functional groups.

Experimental Protocols

The following sections detail methodologies for the synthesis and biological evaluation of this compound.

A common synthetic route to this compound involves the reaction of a halo-substituted heptanoic acid with an acetylene source. A representative protocol is described below.

Materials:

-

7-chloroheptanoic acid

-

Sodium hydride (NaH)

-

Dimethyl sulfoxide (DMSO)

-

Acetylene gas

-

Hydrochloric acid (HCl) for workup

-

Organic solvent for extraction (e.g., diethyl ether)

-

Anhydrous sodium sulfate

Procedure:

-

In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a gas inlet, and a condenser, dissolve sodium hydride in anhydrous DMSO under an inert atmosphere (e.g., argon or nitrogen).

-

Bubble acetylene gas through the solution to form the sodium acetylide salt.

-

Add a solution of 7-chloroheptanoic acid in DMSO dropwise to the reaction mixture.

-

Heat the reaction mixture to allow for the nucleophilic substitution to proceed. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and cautiously quench with water.

-

Acidify the aqueous solution with hydrochloric acid to protonate the carboxylate.

-

Extract the product into an organic solvent such as diethyl ether.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography or distillation.

Caption: Workflow for the synthesis of this compound.

This compound has been reported to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria by inhibiting fatty acid synthesis. A general protocol to assess this activity is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Materials:

-

This compound

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

96-well microtiter plates

-

Sterile DMSO (for stock solution)

-

Positive control antibiotic (e.g., penicillin)

-

Negative control (broth and DMSO)

Procedure:

-

Prepare a stock solution of this compound in sterile DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in the broth medium directly in the wells of a 96-well plate.

-

Prepare a bacterial inoculum and adjust its turbidity to a 0.5 McFarland standard.

-

Add the standardized bacterial suspension to each well, including positive and negative control wells.

-

Incubate the plates at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

References

An In-depth Technical Guide to the Synthesis and Purification of 8-Nonynoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification methods for 8-nonynoic acid, a valuable building block in various chemical research and drug development applications. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the experimental workflow.

Synthesis of this compound

A robust and common synthetic strategy for this compound involves a two-step process: the synthesis of the precursor alcohol, 8-nonyn-1-ol, followed by its oxidation to the final carboxylic acid.

Synthesis of 8-Nonyn-1-ol

A reliable method for the synthesis of 8-nonyn-1-ol is the alkylation of the lithium salt of acetylene with a suitable haloalkanol derivative. A common starting material is 6-chloro-1-hexanol, where the hydroxyl group is often protected to prevent interference with the reaction.

Experimental Protocol: Synthesis of 8-Nonyn-1-ol

Materials:

-

6-chloro-1-hexanol

-

Dihydropyran (DHP)

-

Pyridinium p-toluenesulfonate (PPTS)

-

Dichloromethane (DCM)

-

Lithium metal

-

Acetylene gas

-

Liquid ammonia

-

Ammonium chloride

-

Diethyl ether

-

Hydrochloric acid (HCl)

Procedure:

-

Protection of 6-chloro-1-hexanol:

-

Dissolve 6-chloro-1-hexanol in dichloromethane (DCM).

-

Add a catalytic amount of pyridinium p-toluenesulfonate (PPTS).

-

Add dihydropyran (DHP) dropwise at 0 °C and stir the mixture at room temperature overnight.

-

Wash the reaction mixture with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the tetrahydropyranyl (THP) protected 6-chloro-1-hexanol.

-

-

Alkylation with Lithium Acetylide:

-

In a three-necked flask equipped with a dry ice condenser and a gas inlet, add liquid ammonia.

-

Add small pieces of lithium metal to the liquid ammonia with stirring until a persistent blue color is obtained.

-

Bubble acetylene gas through the solution until the blue color disappears, indicating the formation of lithium acetylide.

-

Add the THP-protected 6-chloro-1-hexanol in an ethereal solvent dropwise to the lithium acetylide solution.

-

Stir the reaction mixture for several hours.

-

Quench the reaction by the slow addition of saturated ammonium chloride solution.

-

Allow the ammonia to evaporate overnight.

-

-

Deprotection:

-

Add diethyl ether to the residue and wash with water.

-

To the organic layer, add a dilute solution of hydrochloric acid (e.g., 3M HCl) and stir at room temperature to remove the THP protecting group.

-

Separate the organic layer, wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude 8-nonyn-1-ol can be purified by vacuum distillation.

-

Oxidation of 8-Nonyn-1-ol to this compound

The oxidation of the primary alcohol, 8-nonyn-1-ol, to the corresponding carboxylic acid, this compound, can be efficiently achieved using the Jones oxidation. This method utilizes a solution of chromium trioxide in sulfuric acid and acetone.[1][2] The reaction is rapid and typically provides high yields.[1]

Experimental Protocol: Jones Oxidation of 8-Nonyn-1-ol

Materials:

-

8-nonyn-1-ol

-

Chromium trioxide (CrO₃)

-

Concentrated sulfuric acid (H₂SO₄)

-

Acetone

-

Isopropyl alcohol

-

Diethyl ether

-

Sodium sulfate (anhydrous)

-

Water

Procedure:

-

Preparation of Jones Reagent:

-

In a flask immersed in an ice bath, dissolve chromium trioxide in water.

-

Slowly and with vigorous stirring, add concentrated sulfuric acid to the chromium trioxide solution, ensuring the temperature remains low.

-

-

Oxidation Reaction:

-

Dissolve 8-nonyn-1-ol in acetone in a separate flask equipped with a magnetic stirrer and cooled in an ice bath.

-

Slowly add the prepared Jones reagent dropwise to the solution of 8-nonyn-1-ol. The color of the reaction mixture will change from orange-red to green, indicating the oxidation of the alcohol.[2]

-

Continue adding the Jones reagent until the orange-red color persists, indicating that the oxidation is complete.

-

Stir the reaction mixture for an additional 30 minutes at room temperature.

-

-

Work-up:

-

Quench the excess Jones reagent by adding isopropyl alcohol dropwise until the green color of Cr(III) persists.[2]

-

Remove the acetone under reduced pressure.

-

Add water to the residue and extract the product with diethyl ether (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

-

Purification Methods for this compound

The crude this compound obtained from the synthesis can be purified by several methods, including vacuum distillation, recrystallization, and flash chromatography. The choice of method depends on the scale of the purification and the desired final purity.

Vacuum Distillation

Vacuum distillation is a suitable method for purifying this compound on a larger scale, as it allows for distillation at a lower temperature, minimizing the risk of decomposition.

Experimental Protocol: Vacuum Distillation of this compound

Apparatus:

-

A distillation flask

-

A short path distillation head with a condenser and a receiving flask

-

A vacuum pump with a cold trap

-

A heating mantle with a stirrer

-

A thermometer

Procedure:

-

Place the crude this compound in the distillation flask with a magnetic stir bar.

-

Assemble the distillation apparatus and ensure all joints are properly sealed.

-

Begin to evacuate the system slowly to the desired pressure (e.g., 1-5 mmHg).

-

Once the desired vacuum is reached, begin to heat the distillation flask gently with stirring.

-

Collect the fraction that distills at the expected boiling point for this compound under the applied pressure. The boiling point will be significantly lower than its atmospheric boiling point.

-

Once the distillation is complete, allow the apparatus to cool to room temperature before releasing the vacuum.

Recrystallization

Recrystallization is an effective technique for obtaining high-purity crystalline this compound, particularly for smaller quantities. The choice of solvent is critical for successful recrystallization. For nonpolar compounds like long-chain carboxylic acids, nonpolar solvents are often effective.

Experimental Protocol: Recrystallization of this compound

Materials:

-

Crude this compound

-

Hexanes (or other suitable nonpolar solvent)

-

Erlenmeyer flask

-

Hot plate

-

Büchner funnel and filter flask

Procedure:

-

Place the crude this compound in an Erlenmeyer flask.

-

Add a minimal amount of hexanes to the flask.

-

Gently heat the mixture on a hot plate with stirring until the solid completely dissolves.

-

Remove the flask from the heat and allow it to cool slowly to room temperature.

-

For further crystallization, place the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of cold hexanes.

-

Dry the crystals under vacuum to remove any residual solvent.

Flash Chromatography

Flash chromatography is a rapid and efficient method for purifying this compound, especially for obtaining highly pure samples for analytical or biological testing.

Experimental Protocol: Flash Chromatography of this compound

Materials:

-

Crude this compound

-

Silica gel (230-400 mesh)

-

Chromatography column

-

Hexanes

-

Ethyl acetate

-

Small amount of acetic acid (optional, to improve peak shape)

-

Collection tubes

Procedure:

-

Column Packing:

-

Pack a chromatography column with silica gel using a slurry of the initial mobile phase (e.g., 95:5 hexanes:ethyl acetate).

-

-

Sample Loading:

-

Dissolve the crude this compound in a minimal amount of the mobile phase.

-

Carefully load the sample onto the top of the silica gel column.

-

-

Elution:

-

Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting with 5% ethyl acetate and gradually increasing the polarity). A small amount of acetic acid (e.g., 0.1%) can be added to the mobile phase to suppress the ionization of the carboxylic acid and reduce tailing.

-

Collect fractions and monitor the separation by thin-layer chromatography (TLC).

-

-

Isolation:

-

Combine the fractions containing the pure this compound.

-

Remove the solvent under reduced pressure to obtain the purified product.

-

Data Presentation

Table 1: Summary of Synthesis and Purification Data for this compound

| Step | Method | Reagents | Typical Yield | Typical Purity | Reference |

| Synthesis | Alkylation of Acetylide | 6-Chloro-1-hexanol, Lithium Acetylide | Moderate to Good | - | General Method |

| Jones Oxidation | 8-Nonyn-1-ol, CrO₃, H₂SO₄, Acetone | High | >90% (crude) | ||

| Purification | Vacuum Distillation | - | High | >95% | |

| Recrystallization | Hexanes | Good | >98% | ||

| Flash Chromatography | Silica gel, Hexanes/Ethyl Acetate | Good | >99% |

Note: Yields and purities are estimates based on general procedures and may vary depending on specific reaction conditions and scale.

Visualization

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

An In-depth Technical Guide to the Structural Elucidation of 8-Nonynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural elucidation of 8-nonynoic acid. It includes a summary of its physicochemical properties, predicted spectroscopic data (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry), detailed experimental protocols for spectral acquisition, and a plausible synthetic route. The information is presented to aid researchers and professionals in the identification and characterization of this medium-chain fatty acid. This compound is a fatty acid that has demonstrated antibacterial activity against both gram-positive and gram-negative bacteria by inhibiting fatty acid synthesis.[1][2]

Physicochemical Properties

This compound, with the molecular formula C₉H₁₄O₂, is a medium-chain fatty acid.[3] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 154.21 g/mol | [1][3] |

| CAS Number | 30964-01-3 | |

| Melting Point | 19 °C | |

| Boiling Point | 308.54 °C (estimated) | |

| Density | 1.0249 g/cm³ (estimated) | |

| Refractive Index | 1.4524 | |

| pKa | 4.76 ± 0.10 (Predicted) |

Spectroscopic Data for Structural Elucidation

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on established principles of spectroscopy and data from analogous compounds.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

The proton NMR spectrum is expected to show distinct signals for the protons in different chemical environments.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.5 | Singlet (broad) | 1H | COOH |

| 2.35 | Triplet | 2H | H-2 |

| 2.18 | Triplet of doublets | 2H | H-7 |

| 1.94 | Triplet | 1H | H-9 |

| 1.63 | Quintet | 2H | H-3 |

| 1.54 | Quintet | 2H | H-6 |

| 1.40 | Multiplet | 4H | H-4, H-5 |

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ) ppm | Assignment |

| ~180.0 | C-1 (COOH) |

| ~84.0 | C-8 |

| ~68.0 | C-9 |

| ~34.0 | C-2 |

| ~29.0 | C-4 |

| ~28.8 | C-5 |

| ~28.5 | C-6 |

| ~24.5 | C-3 |

| ~18.3 | C-7 |

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum is useful for identifying the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-2500 | Broad | O-H stretch (Carboxylic acid) |

| ~3300 | Strong, sharp | ≡C-H stretch |

| 2930, 2855 | Strong | C-H stretch (Aliphatic) |

| ~2120 | Medium, sharp | C≡C stretch (Terminal alkyne) |

| ~1710 | Strong | C=O stretch (Carboxylic acid) |

| ~1410 | Medium | O-H bend |

| ~920 | Medium, broad | O-H bend (out-of-plane) |

| ~630 | Strong | ≡C-H bend |

Predicted Mass Spectrometry (MS) Data (Electron Ionization)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Proposed Fragment |

| 154 | [M]⁺ (Molecular ion) |

| 137 | [M - OH]⁺ |

| 125 | [M - C₂H₅]⁺ |

| 111 | [M - COOH]⁺ |

| 97 | [C₇H₉]⁺ |

| 83 | [C₆H₇]⁺ |

| 69 | [C₅H₅]⁺ |

| 55 | [C₄H₃]⁺ |

| 41 | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data necessary for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

¹H NMR Acquisition:

-

Spectrometer: 500 MHz

-

Pulse Program: Standard single-pulse

-

Acquisition Time: 2-3 seconds

-

Relaxation Delay: 1-2 seconds

-

Number of Scans: 16-32

-

-

¹³C NMR Acquisition:

-

Spectrometer: 125 MHz

-

Pulse Program: Proton-decoupled single-pulse

-

Acquisition Time: 1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Number of Scans: 1024-4096

-

Infrared (IR) Spectroscopy

-

Sample Preparation: For a liquid sample, place a drop of this compound between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. For a solid sample, prepare a KBr pellet by grinding a small amount of the sample with KBr powder and pressing it into a disk.

-

Acquisition:

-

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC).

-

Acquisition (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

-

Scan Range: m/z 30-200

-

Visualizations

Structural Elucidation Workflow

Caption: Workflow for the structural elucidation of this compound.

Plausible Synthesis of this compound

A plausible synthetic route to this compound involves the alkylation of an acetylide followed by carboxylation.

Caption: A plausible synthetic route for this compound.

Biological Activity

This compound has been identified as a fatty acid with antibacterial properties. It demonstrates activity against gram-positive bacteria by binding to bacterial fatty acids and also inhibits the growth of gram-negative bacteria by interfering with their fatty acid synthesis pathways. This dual-action mechanism makes it a compound of interest in the development of new antimicrobial agents.

Conclusion

The structural elucidation of this compound can be systematically achieved through a combination of modern spectroscopic techniques. While experimental data is not widely published, predictive models and analysis of its functional groups provide a solid foundation for its characterization. The methodologies and data presented in this guide offer a comprehensive resource for researchers working with this and other related fatty acids, particularly in the context of its potential as an antibacterial agent.

References

An In-depth Technical Guide to 8-Nonynoic Acid: Properties, Synthesis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonynoic acid is a medium-chain fatty acid characterized by a terminal alkyne group. This unique structural feature imparts distinct chemical reactivity and biological activity, making it a molecule of interest in various scientific disciplines, including organic synthesis and microbiology. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols, and an exploration of its biological significance, with a focus on its antibacterial mechanism.

Physical and Chemical Properties

The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, storage, and application in experimental settings.

General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O₂ | [1][2] |

| Molecular Weight | 154.21 g/mol | [2][3] |

| Appearance | Colorless to off-white solid (<19°C), Liquid (>19°C) | [3] |

| Melting Point | 19 °C | |

| Boiling Point | 264.8 °C at 760 mmHg | |

| Density | 0.991 g/cm³ | |

| Flash Point | 23 °C | |

| Vapor Pressure | 0.00277 mmHg at 25°C | |

| Refractive Index | 1.4524 |

Chemical and Pharmacokinetic Properties

| Property | Value | Source |

| pKa (Predicted) | 4.76 ± 0.10 | |

| LogP | 2.04480 | |

| XLogP3 | 2.2 | |

| Hydrogen Bond Donor Count | 1 | |

| Hydrogen Bond Acceptor Count | 2 | |

| Rotatable Bond Count | 6 |

Spectroscopic Data

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum of this compound is expected to show characteristic signals for the terminal alkyne proton, the methylene protons adjacent to the carbonyl group and the alkyne, and the other methylene protons in the alkyl chain.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon framework of the molecule, with distinct signals for the carboxylic carbon, the two sp-hybridized carbons of the alkyne, and the seven sp³-hybridized carbons of the methylene groups.

Infrared (IR) Spectroscopy (Predicted)

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H stretch of the carboxylic acid (broad), the C=O stretch of the carbonyl group, the C≡C stretch of the alkyne, and the ≡C-H stretch of the terminal alkyne.

Mass Spectrometry

Mass spectrometry of this compound would show a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve cleavage at the carboxylic acid group and along the alkyl chain. PubChem lists a GC-MS entry with a top peak at m/z 131.

Experimental Protocols

The following sections provide generalized experimental protocols for the synthesis, purification, and analysis of this compound. These are based on standard methodologies for similar fatty acids and should be optimized for specific laboratory conditions.

Synthesis of this compound

A common route for the synthesis of this compound involves the alkylation of an acetylide with a haloalkanoic acid derivative. One possible synthetic approach starts from 7-chloroheptanoic acid and lithium acetylide.

Materials:

-

7-chloroheptanoic acid

-

Lithium acetylide

-

Tetrahydrofuran (THF), anhydrous

-

Hexamethylphosphoramide (HMPA)

-

Hydrochloric acid (for workup)

-

Standard glassware for organic synthesis

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, dissolve 7-chloroheptanoic acid in anhydrous THF and HMPA.

-

Cool the solution to a suitable temperature (e.g., 0 °C).

-

Slowly add a solution of lithium acetylide in THF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for several hours (e.g., 12 hours).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by carefully adding water.

-

Acidify the mixture with dilute hydrochloric acid to protonate the carboxylate.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude this compound.

Purification of this compound

Purification of the crude product can be achieved by column chromatography.

Materials:

-

Crude this compound

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

-

Glass column and other chromatography apparatus

Procedure:

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude this compound in a minimal amount of the eluent.

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity mixture and gradually increasing the polarity.

-

Collect fractions and analyze them by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to obtain purified this compound.

Analysis of this compound

The purity and identity of the synthesized this compound can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).

GC-MS Analysis (General Protocol):

-

Derivatization: For GC analysis, the carboxylic acid is typically derivatized to a more volatile ester, for example, by reaction with diazomethane or BF₃/methanol to form the methyl ester.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms or HP-5ms).

-

Injector Temperature: Typically 250 °C.

-

Oven Temperature Program: A temperature gradient from a low starting temperature (e.g., 50 °C) to a high final temperature (e.g., 250 °C) to ensure separation from other components.

-

Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-300.

HPLC Analysis (General Protocol):

-

Column: A reversed-phase C18 column is commonly used for fatty acid analysis.

-

Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure the carboxylic acid is in its protonated form.

-

Detection: UV detection at a low wavelength (e.g., 210 nm) or by using a mass spectrometer (LC-MS).

Biological Activity and Mechanism of Action

This compound has been shown to exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria. The primary mechanism of its action is the inhibition of bacterial fatty acid synthesis.

Inhibition of Bacterial Fatty Acid Synthesis (FASII)

Bacteria typically utilize the Type II fatty acid synthesis (FASII) pathway, which is distinct from the Type I pathway found in mammals. This makes the FASII pathway an attractive target for the development of new antibacterial agents. The FASII pathway involves a series of discrete, soluble enzymes that catalyze the elongation of fatty acid chains. This compound is believed to interfere with one or more of these enzymatic steps, thereby disrupting the production of essential fatty acids required for bacterial cell membrane biosynthesis and other vital functions.

The following diagram illustrates the bacterial fatty acid synthesis pathway (FASII) and the proposed point of inhibition by this compound.

Caption: Inhibition of Bacterial Fatty Acid Synthesis by this compound.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool for various research applications:

-

Chemical Biology: The terminal alkyne can be used as a chemical handle for "click chemistry" reactions, allowing for the labeling and tracking of this fatty acid in biological systems. This can be used to study fatty acid metabolism and uptake.

-

Antibacterial Drug Discovery: As an inhibitor of a crucial bacterial pathway, this compound and its derivatives can serve as lead compounds for the development of novel antibiotics. Its mechanism of action, targeting the FASII pathway, is a promising strategy to combat antibiotic resistance.

-

Organic Synthesis: The alkyne and carboxylic acid functionalities make this compound a versatile building block for the synthesis of more complex molecules.

Conclusion

This compound is a fatty acid with distinct physical, chemical, and biological properties. Its ability to inhibit the bacterial fatty acid synthesis pathway makes it a compound of significant interest in the search for new antibacterial agents. This technical guide provides a foundational understanding of this compound for researchers, scientists, and drug development professionals, aiming to facilitate its application in their respective fields. Further research into its specific enzymatic targets and the development of more potent derivatives could lead to significant advancements in antimicrobial therapy.

References

An In-depth Technical Guide to 8-Nonynoic Acid (CAS: 30964-01-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-Nonynoic acid (CAS number 30964-01-3) is a medium-chain fatty acid characterized by a terminal alkyne group.[1][2][3] This unique structural feature makes it a valuable building block in organic synthesis and a molecule of interest for its biological activities. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthesis, reported applications, and safety information.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These values are compiled from various chemical suppliers and databases.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₂ | [3] |

| Molecular Weight | 154.21 g/mol | [2] |

| CAS Number | 30964-01-3 | |

| Appearance | Colorless to off-white solid (<19°C) or liquid (>19°C) | |

| Melting Point | 19 °C | |

| Boiling Point | 264.8 °C at 760 mmHg (Predicted) | |

| Density | 0.991 g/cm³ | |

| Flash Point | 23 °C | |

| pKa | 4.76 ± 0.10 (Predicted) | |

| Refractive Index | 1.4524 |

Synthesis

Generalized Experimental Protocol for the Synthesis of Terminal Alkynoic Acids

This protocol is a generalized procedure and may require optimization for the specific synthesis of this compound.

Materials:

-

1-Octyne (precursor to this compound)

-

Strong base (e.g., n-butyllithium or sodium amide)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether)

-

Dry ice (solid carbon dioxide)

-

Acid for workup (e.g., hydrochloric acid)

-

Organic solvent for extraction (e.g., diethyl ether)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 1-octyne in the anhydrous solvent.

-

Cool the solution to a low temperature (typically -78 °C using a dry ice/acetone bath).

-

Slowly add the strong base to the solution to deprotonate the terminal alkyne, forming the corresponding acetylide.

-

Stir the reaction mixture at low temperature for a specified time to ensure complete formation of the acetylide.

-

Carefully add crushed dry ice to the reaction mixture. The acetylide will react with the carbon dioxide to form the carboxylate salt.

-

Allow the reaction to warm to room temperature.

-

Quench the reaction by adding an aqueous solution of a weak acid or water.

-

Acidify the mixture with a stronger acid (e.g., 1M HCl) to protonate the carboxylate, forming this compound.

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over an anhydrous drying agent.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

Purify the product by distillation or chromatography as needed.

Applications

DNA-Templated Synthesis

This compound is cited as a useful reagent in DNA-templated synthesis, specifically in pyrrolidine-catalyzed aldol condensations conducted in organic solvents. DNA-templated synthesis utilizes the sequence-specific hybridization of DNA to bring reactants into close proximity, thereby facilitating a chemical reaction.

Generalized Experimental Protocol for DNA-Templated Aldol Condensation

This is a conceptual protocol as a specific method for this compound was not found.

Materials:

-

DNA template strand.

-

DNA-conjugated this compound (e.g., via an amide linkage to an amine-modified oligonucleotide).

-

DNA-conjugated aldehyde.

-

Pyrrolidine (catalyst).

-

Appropriate buffer and organic co-solvents.

Procedure:

-

Design and synthesize the DNA template and the DNA-conjugated reactants.

-

Anneal the DNA-conjugated reactants to the complementary DNA template by heating and slowly cooling the mixture.

-

Add pyrrolidine to the reaction mixture to catalyze the aldol condensation between the tethered this compound derivative and the aldehyde.

-

Allow the reaction to proceed for a set time at a controlled temperature.

-

Analyze the reaction products using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) and mass spectrometry to confirm the formation of the desired product.

Antibacterial Activity

This compound has been reported to exhibit antibacterial activity. It is described as being active against Gram-positive bacteria by binding to bacterial fatty acids and inhibiting the growth of Gram-negative bacteria by inhibiting fatty acid synthesis.

While specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria are not available in the reviewed literature, a generalized mechanism for the antibacterial action of fatty acids is proposed.

Spectral Data

Publicly available, experimentally determined spectral data (NMR, IR, Mass Spectrometry) specifically for this compound are limited. The following information is based on predictions and data from similar compounds.

-

¹H NMR: The terminal alkyne proton (≡C-H) is expected to appear as a triplet around δ 1.9-2.1 ppm. The protons on the carbon adjacent to the carboxylic acid (α-protons) would likely resonate around δ 2.2-2.4 ppm. Other methylene protons would appear in the δ 1.2-1.7 ppm range.

-

¹³C NMR: The carbons of the alkyne group are expected in the δ 68-90 ppm region. The carbonyl carbon should appear downfield, typically >170 ppm.

-

IR Spectroscopy: A characteristic sharp peak for the terminal alkyne C-H stretch is expected around 3300 cm⁻¹. A weak C≡C stretch should be observed around 2100-2260 cm⁻¹. The carboxylic acid O-H stretch will be a broad band from 2500-3300 cm⁻¹, and the C=O stretch will be a strong absorption around 1700-1725 cm⁻¹.

-

Mass Spectrometry: The nominal mass will be 154 amu. Common fragmentation patterns for fatty acids include the loss of water and the carboxyl group.

Safety Information

Safety data sheets (SDS) provide the following hazard information.

-

GHS Pictograms: GHS07 (Harmful)

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

It is recommended to handle this compound in a well-ventilated area, using appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

This compound is a versatile chemical with established utility in specialized synthetic applications and potential as an antibacterial agent. While detailed experimental protocols and comprehensive biological data are not widely published, this guide consolidates the available technical information to support researchers and developers in their work with this compound. Further research is warranted to fully elucidate its synthetic accessibility, biological activity, and potential applications in drug development and other scientific fields.

References

Solubility of 8-Nonynoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 8-Nonynoic acid, a medium-chain fatty acid with a terminal alkyne group. Recognizing the current scarcity of publicly available quantitative solubility data for this specific compound, this document offers a detailed framework for researchers to determine its solubility in various solvents. The guide outlines predicted solubility based on physicochemical principles, presents detailed experimental protocols for quantitative solubility determination, and includes a workflow diagram to guide the experimental process. This information is critical for applications in drug development, chemical synthesis, and biomedical research where precise knowledge of solubility is paramount for formulation, delivery, and efficacy.

Introduction

This compound (C₉H₁₄O₂) is a C9 unsaturated fatty acid characterized by a terminal carbon-carbon triple bond. This unique structural feature imparts distinct chemical properties that are of interest in various research and development fields, including its use as a building block in organic synthesis and its potential biological activities.[1] Effective utilization of this compound in any application, particularly in drug development and formulation, necessitates a thorough understanding of its solubility in a range of solvents.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are crucial in predicting its solubility behavior.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| Melting Point | 19 °C | |

| Boiling Point | 264.8 °C at 760 mmHg | |

| Density | 0.991 g/cm³ | |

| pKa (Predicted) | 4.76 ± 0.10 | |

| XLogP3 | 2.2 |

Predicted and Qualitative Solubility of this compound

Based on the principle of "like dissolves like" and the known solubility of similar fatty acids, a qualitative prediction of this compound's solubility is presented in Table 2. The long hydrocarbon chain suggests good solubility in nonpolar organic solvents, while the polar carboxylic acid group allows for some interaction with polar solvents.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Poorly soluble in water; Soluble in alcohols | The carboxylic acid group can form hydrogen bonds with protic solvents. However, the long, nonpolar carbon chain dominates, leading to low aqueous solubility. Shorter-chain alcohols are expected to be good solvents. |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF) | Soluble | These solvents can accept hydrogen bonds from the carboxylic acid group and can solvate the hydrocarbon chain to some extent. |

| Nonpolar | Hexane, Toluene, Dichloromethane, Chloroform | Soluble | The nonpolar hydrocarbon tail of this compound will have strong van der Waals interactions with nonpolar solvents, leading to good solubility. |

Table 2: Predicted Qualitative Solubility of this compound in Different Solvent Classes.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise solubility data, experimental determination is necessary. The following are detailed protocols for common and effective methods for determining the solubility of fatty acids like this compound.

Gravimetric Method

This is a straightforward and widely used method for determining the solubility of a solid solute in a liquid solvent.

4.1.1. Materials

-

This compound

-

Solvent of interest

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Pre-weighed evaporation dishes or vials

-

Oven or vacuum desiccator

4.1.2. Procedure

-

Add an excess amount of this compound to a known volume or mass of the solvent in a sealed container.

-

Agitate the mixture at a constant temperature using a shaker or water bath until equilibrium is reached. The time to reach equilibrium should be determined empirically but is typically several hours.

-

After reaching equilibrium, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the saturated solution) using a pre-warmed pipette to prevent precipitation upon cooling.

-

Filter the withdrawn sample to remove any remaining solid particles.

-

Transfer the clear filtrate to a pre-weighed evaporation dish.

-

Evaporate the solvent in an oven at a temperature below the boiling point of this compound or in a vacuum desiccator until a constant weight of the residue (the dissolved this compound) is achieved.

-

Calculate the solubility as the mass of the residue per volume of solvent (e.g., mg/mL or g/100mL).

Gas Chromatography (GC) Method

This method is highly sensitive and suitable for determining the concentration of fatty acids in a solution. It typically involves derivatization to a more volatile ester.

4.2.1. Materials

-

Saturated solution of this compound (prepared as in the gravimetric method)

-

Internal standard (e.g., a fatty acid of different chain length not present in the sample)

-

Derivatization agent (e.g., BF₃-methanol or trimethylsilyldiazomethane)

-

Extraction solvent (e.g., hexane or heptane)

-

Gas chromatograph with a flame ionization detector (FID) and an appropriate capillary column (e.g., a polar column like those with a polyethylene glycol stationary phase).

4.2.2. Procedure

-

Prepare a saturated solution of this compound as described in the gravimetric method.

-

Take a precise aliquot of the clear, filtered supernatant.

-

Add a known amount of the internal standard.

-

Derivatize the fatty acids to their corresponding methyl esters (FAMEs) following a standard protocol (e.g., heating with BF₃-methanol).

-

After derivatization, extract the FAMEs into an organic solvent like hexane.

-

Inject a known volume of the extract into the GC-FID.

-

Quantify the amount of this compound methyl ester by comparing its peak area to that of the internal standard, using a pre-established calibration curve.

-

Calculate the original concentration of this compound in the saturated solution.

Visualization of Experimental Workflow

The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.

Figure 1: General experimental workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this guide provides researchers, scientists, and drug development professionals with a solid foundation for understanding and determining its solubility profile. By utilizing the predicted solubility information and the detailed experimental protocols provided, researchers can generate the necessary data to advance their work in areas such as formulation development, reaction optimization, and biological screening. The experimental workflow diagram offers a clear and logical path for conducting these essential solubility studies.

References

8-Nonynoic Acid: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the physicochemical properties of 8-nonynoic acid, a medium-chain fatty acid with significant potential in various research and development applications. This document outlines its fundamental molecular characteristics and provides a clear, structured summary of its quantitative data.

Core Molecular Data

This compound is an unsaturated fatty acid characterized by a terminal alkyne group. Its molecular structure is a key determinant of its chemical reactivity and biological activity.

| Parameter | Value | Source |

| Molecular Formula | C9H14O2 | [1][2][3] |

| Molecular Weight | 154.21 g/mol | [2][3] |

| Exact Mass | 154.099379685 Da |

The molecular weight is a critical parameter in experimental design, particularly for stoichiometric calculations in chemical reactions and the preparation of solutions with precise molar concentrations. The relationship between the molecular formula and its calculated molecular weight is fundamental to understanding its chemical identity.

Experimental Protocols

Detailed experimental protocols involving this compound are highly dependent on the specific application. However, a general protocol for preparing a stock solution for in vitro assays is provided below as a foundational method.

Preparation of a 10 mM Stock Solution of this compound in DMSO

-

Materials:

-

This compound (solid or oil)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Calibrated analytical balance

-

Microcentrifuge tubes or appropriate vials

-

Pipettes and sterile, filtered pipette tips

-

-

Procedure: a. Calculate the mass of this compound required to prepare the desired volume of a 10 mM solution using the formula: Mass (g) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) For 1 mL of a 10 mM solution: Mass (g) = 0.010 mol/L * 0.001 L * 154.21 g/mol = 0.0015421 g = 1.5421 mg

b. Accurately weigh 1.54 mg of this compound using an analytical balance and place it into a sterile microcentrifuge tube.

c. Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound.

d. Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may be necessary to facilitate dissolution.

e. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.

Note: The solubility of this compound in other solvents should be empirically determined for specific experimental needs. It is crucial to consider the compatibility of the solvent with the experimental system (e.g., cell culture, enzymatic assays).

Signaling Pathways and Logical Relationships

The utility of this compound often lies in its ability to be incorporated into or interact with various biological molecules and pathways. For instance, as a fatty acid analogue, it can be a substrate for enzymes involved in fatty acid metabolism or can be used as a chemical probe to study these pathways. The following diagram illustrates a generalized workflow for utilizing this compound as a chemical probe.

References

An In-depth Technical Guide to the Biological Activity of 8-Nonynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nonynoic acid, a medium-chain alkynoic fatty acid, has garnered attention for its notable biological activities, primarily as an antibacterial agent and a potential modulator of metabolic pathways. This technical guide provides a comprehensive overview of the current understanding of this compound's biological profile, summarizing its known mechanisms of action, and presenting relevant experimental data. While quantitative inhibitory constants for specific molecular targets of this compound are not extensively documented in publicly available literature, this guide consolidates the existing qualitative data and provides detailed, adaptable experimental protocols for its further investigation. The document also visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its potential applications in research and drug development.

Introduction

This compound (C9H14O2, Molar Mass: 154.21 g/mol ) is a nine-carbon fatty acid characterized by a terminal triple bond between carbons 8 and 9. This structural feature distinguishes it from its saturated and unsaturated counterparts and is believed to be a key determinant of its biological activity. Primarily, this compound is recognized for its antibacterial properties against a range of bacteria.[1][2][3] Its proposed mechanism of action involves the disruption of fatty acid metabolism, a critical pathway for bacterial survival and proliferation.[1][2] Furthermore, as an alkynoic fatty acid, this compound is structurally related to known inhibitors of enzymes involved in lipid signaling and metabolism, suggesting a broader potential for biological modulation.

Antibacterial Activity

This compound exhibits inhibitory activity against both Gram-positive and Gram-negative bacteria. The primary mechanism underlying this activity is the inhibition of bacterial fatty acid synthesis. It is proposed that this compound binds to key enzymes within the fatty acid biosynthesis pathway, thereby disrupting the production of essential membrane components and leading to bacterial growth inhibition or cell death.

Data Presentation: Antibacterial Spectrum

| Bacterial Type | Reported Activity | Proposed Mechanism of Action | References |

| Gram-positive bacteria | Exhibits antibacterial activity | Binding to bacterial fatty acids | |

| Gram-negative bacteria | Inhibits growth | Inhibition of fatty acid synthesis | |

| Aerobic bacteria | Capable of inhibiting growth | Inhibition of fatty acid synthesis | |

| Anaerobic bacteria | Capable of inhibiting growth | Inhibition of fatty acid synthesis |

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

The following is a detailed protocol for determining the MIC of this compound against a bacterial strain of interest, adapted from standard broth microdilution methods.

Materials:

-

This compound

-

Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Dimethyl sulfoxide (DMSO) for stock solution preparation

-

Sterile saline (0.85% NaCl)

-

Incubator

Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

-

Preparation of Microtiter Plates:

-

Add 100 µL of CAMHB to all wells of a 96-well plate.

-

In the first well of each row to be tested, add an additional 100 µL of the this compound stock solution to achieve a starting concentration.

-

Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard the final 100 µL from the last well.

-

-

Preparation of Bacterial Inoculum:

-

Culture the bacterial strain overnight on an appropriate agar medium.

-

Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

-

Inoculation and Incubation:

-

Add 10 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain broth).

-

Include a growth control well containing only broth and the bacterial inoculum.

-

Incubate the plate at 37°C for 18-24 hours.

-

-

Determination of MIC:

-

Following incubation, visually inspect the plates for turbidity.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria.

-

Alternatively, the optical density at 600 nm (OD₆₀₀) can be measured using a microplate reader. The MIC is the lowest concentration that shows no significant increase in OD₆₀₀ compared to the negative control.

-

Workflow for Determining Minimum Inhibitory Concentration (MIC).

Inhibition of Fatty Acid Synthesis

The antibacterial effect of this compound is attributed to its ability to inhibit fatty acid synthesis in bacteria. Fatty acid synthesis is an essential metabolic pathway for bacteria, providing the building blocks for cell membranes and other critical cellular components. Alkynoic fatty acids, in general, are known to act as inhibitors of enzymes in this pathway, such as fatty acid synthase (FAS).

Proposed Mechanism of Action

This compound likely acts as a competitive or irreversible inhibitor of one or more enzymes in the bacterial fatty acid synthesis pathway. The triple bond in its structure may facilitate covalent modification of active site residues of these enzymes, leading to their inactivation.

Proposed inhibition of bacterial fatty acid synthesis by this compound.

Experimental Protocol: Fatty Acid Synthase (FAS) Inhibition Assay

The following protocol describes a general method to assess the inhibitory activity of this compound on bacterial fatty acid synthase.

Materials:

-

Purified bacterial fatty acid synthase (FAS)

-

This compound

-

Acetyl-CoA

-

[¹⁴C]-Malonyl-CoA (radiolabeled substrate)

-

NADPH

-

Assay buffer (e.g., potassium phosphate buffer, pH 7.0, containing EDTA and dithiothreitol)

-

Scintillation cocktail and vials

-

Scintillation counter

-

Trichloroacetic acid (TCA)

-

Filter paper discs

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, and acetyl-CoA.

-

Inhibitor Incubation: Add varying concentrations of this compound (dissolved in a suitable solvent like DMSO) or vehicle control to the reaction mixtures. Pre-incubate for 10-15 minutes at 37°C to allow for potential inhibitor binding to the enzyme.

-

Enzyme Addition: Add the purified FAS enzyme to each tube.

-

Reaction Initiation: Initiate the reaction by adding [¹⁴C]-Malonyl-CoA.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 20 minutes).

-

Reaction Termination: Stop the reaction by adding cold TCA.

-

Quantification of Fatty Acid Synthesis:

-

Spot the reaction mixture onto filter paper discs.

-

Wash the discs extensively with cold TCA and then ethanol to remove unincorporated [¹⁴C]-Malonyl-CoA.

-

Dry the filter discs and place them in scintillation vials with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter. The amount of incorporated radioactivity is proportional to the FAS activity.

-

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control. Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.

Potential as a Ghrelin O-Acyltransferase (GOAT) Inhibitor

Ghrelin O-acyltransferase (GOAT) is a key enzyme in the production of acylated ghrelin, a hormone that stimulates appetite. Inhibition of GOAT is a potential therapeutic strategy for the treatment of obesity and metabolic disorders. Alkynoic fatty acids have been investigated as potential GOAT inhibitors. Given its structure, this compound is a candidate for GOAT inhibition.

Ghrelin Acylation Pathway

GOAT catalyzes the transfer of an octanoyl group from octanoyl-CoA to the serine-3 residue of the ghrelin peptide. Inhibition of this step would prevent the activation of ghrelin.

Ghrelin acylation pathway and the potential point of inhibition by this compound.

Experimental Protocol: In Vitro GOAT Inhibition Assay

This protocol outlines a method to assess the inhibitory potential of this compound on GOAT activity.

Materials:

-

Microsomes from cells expressing GOAT

-

Synthetic ghrelin peptide (substrate)

-

[³H]-Octanoyl-CoA (radiolabeled acyl donor)

-

This compound

-

Assay buffer (e.g., HEPES buffer, pH 7.4)

-

Scintillation cocktail and vials

-

Scintillation counter

-

C18 solid-phase extraction (SPE) cartridges

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the assay buffer, GOAT-containing microsomes, and varying concentrations of this compound or vehicle control.

-

Pre-incubation: Pre-incubate the mixture for 15 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding the ghrelin peptide and [³H]-Octanoyl-CoA.

-

Incubation: Incubate at 37°C for 60 minutes.

-

Reaction Termination: Stop the reaction by adding an acidic solution (e.g., 1% trifluoroacetic acid).

-

Separation of Acylated Ghrelin:

-

Apply the reaction mixture to a pre-conditioned C18 SPE cartridge.

-

Wash the cartridge with a low-organic solvent solution to remove unincorporated [³H]-Octanoyl-CoA.

-

Elute the [³H]-acylated ghrelin with a high-organic solvent solution.

-

-

Quantification:

-

Add the eluate to a scintillation vial with scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of GOAT inhibition for each concentration of this compound and determine the IC₅₀ value.

Other Potential Biological Activities

Based on the activities of structurally related fatty acids, this compound may possess other biological activities that warrant investigation. For instance, a methylated analog, 8-methyl-nonanoic acid, has been shown to activate the AMP-activated protein kinase (AMPK) pathway, suggesting a potential role in cellular energy homeostasis. However, direct evidence for this compound's effect on this or other signaling pathways is currently lacking.

Synthesis

This compound for biological studies can be synthesized through various organic chemistry routes. A common approach involves the alkylation of an acetylide with a haloalkanoate.

A generalized workflow for the synthesis of this compound.

Conclusion

This compound is a bioactive fatty acid with demonstrated antibacterial properties stemming from its ability to inhibit bacterial fatty acid synthesis. Its structural similarity to other enzyme inhibitors suggests it may also modulate metabolic pathways in mammalian systems, such as the ghrelin acylation pathway. While quantitative data on its potency against specific targets remains limited, the information and protocols provided in this guide offer a solid foundation for researchers to further explore the biological activities and therapeutic potential of this interesting molecule. Future studies should focus on determining specific MIC values against a broad panel of pathogenic bacteria, quantifying its inhibitory effects on fatty acid synthase and GOAT, and elucidating its impact on cellular signaling pathways.

References

Navigating the Safe Handling of 8-Nonynoic Acid: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, the meticulous handling of specialized chemical compounds is paramount to ensuring both laboratory safety and the integrity of experimental outcomes. This in-depth technical guide provides a comprehensive overview of the safety protocols, handling procedures, and essential data for 8-Nonynoic acid.

Compound Profile: this compound

This compound is a medium-chain fatty acid characterized by a terminal alkyne group. This functional group makes it a valuable reagent in various synthetic applications, including its use in DNA-templated synthesis. Its antibacterial properties have also been noted, with activity against both Gram-positive and Gram-negative bacteria.

Chemical and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| CAS Number | 30964-01-3 | |

| Density | 0.908 g/cm³ at 25 °C | |

| Flash Point | >110 °C (closed cup) | |

| Vapor Density | 5.39 (Air = 1.0) | |

| Water Solubility | No data available | |

| Partition Coefficient (n-octanol/water) | No data available | |

| Autoignition Temperature | No data available | |

| Decomposition Temperature | No data available |

Hazard Identification and Safety Precautions

The primary known hazard associated with this compound is that it is harmful if swallowed. Due to the limited toxicological data, it is prudent to treat this compound with a high degree of caution, assuming it may be an irritant upon contact with the skin or eyes.

GHS Hazard Statements

-

H302: Harmful if swallowed.

Personal Protective Equipment (PPE)

To minimize exposure and ensure personal safety, the following personal protective equipment is mandatory when handling this compound:

-

Eye and Face Protection: Safety glasses with side-shields or a face shield are required.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Gloves should be inspected before use and disposed of properly after handling.

-

Skin and Body Protection: A laboratory coat or other protective clothing should be worn to prevent skin contact.

-

Respiratory Protection: Work should be conducted in a well-ventilated area. If vapors or mists are likely to be generated, a NIOSH-approved respirator may be necessary.

Handling and Storage

Proper handling and storage procedures are critical to maintaining the stability of this compound and ensuring a safe laboratory environment.

Handling

-

Avoid contact with skin, eyes, and clothing.

-

Avoid inhalation of vapor or mist.

-

Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Wash hands thoroughly after handling.

Storage

-

Store in a cool, dry, and well-ventilated place.

-

Keep the container tightly sealed to prevent leakage.

-

For long-term storage of the pure compound, a temperature of -20°C is recommended. If in solvent, store at -80°C.

-

Avoid storing with incompatible materials, such as strong oxidizing agents.

Emergency Procedures

In the event of accidental exposure or a spill, the following first aid and spill management procedures should be followed.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.

-

In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water. If skin irritation persists, consult a physician.

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician immediately.

Spill Management

-

Ventilation: Ensure adequate ventilation in the spill area.

-

Containment: Use a non-combustible, inert absorbent material (e.g., sand, earth, vermiculite) to contain the spill.

-

Cleanup: Carefully collect the absorbed material and place it into a suitable, sealed container for hazardous waste disposal.

-

Decontamination: Clean the spill area thoroughly with an appropriate solvent or detergent and water.

-

Waste Disposal: All materials used for cleanup should be disposed of as hazardous waste.

Disposal Considerations

This compound and its contaminated materials must be disposed of as hazardous waste.

-

Waste Collection: Collect waste in a designated, properly labeled, and sealed container.

-

Disposal Route: Dispose of the waste through a licensed professional waste disposal service. Do not allow the chemical to enter drains or waterways.

-

Regulatory Compliance: All disposal activities must be in accordance with local, state, and federal regulations.

Experimental Protocols: An Illustrative Example

Illustrative Workflow: Amide Coupling of a Carboxylic Acid to a DNA-Conjugated Amine

-

Reagent Preparation:

-

Dissolve the DNA-amine conjugate in an appropriate aqueous buffer (e.g., HEPES or phosphate buffer) to the desired concentration.

-

Prepare a stock solution of this compound in an organic solvent miscible with the aqueous buffer, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Prepare fresh solutions of a carbodiimide coupling agent (e.g., EDC) and an N-hydroxysuccinimide (NHS) ester in the same organic solvent.

-

-

Activation of this compound:

-

In a separate microcentrifuge tube, combine the this compound solution with the EDC and NHS solutions.

-

Allow the activation reaction to proceed for a set time (e.g., 15-30 minutes) at room temperature to form the NHS-ester of this compound.

-

-

Coupling Reaction:

-

Add the activated this compound solution to the DNA-amine conjugate solution.

-

The final concentration of the organic solvent in the reaction mixture should be kept low to maintain the integrity of the DNA.

-

Allow the reaction to proceed for several hours or overnight at room temperature or 4°C with gentle mixing.

-

-

Quenching and Purification:

-

Quench the reaction by adding a small molecule amine (e.g., Tris buffer) to react with any remaining activated carboxylic acid.

-

Purify the resulting DNA-8-nonynoic acid conjugate using a standard DNA purification method, such as ethanol precipitation or a size-exclusion chromatography column, to remove unreacted small molecules.

-

-

Analysis:

-

Confirm the successful conjugation using analytical techniques such as mass spectrometry (e.g., MALDI-TOF or ESI-MS) and/or gel electrophoresis.

-

Visualized Workflows

To further aid in the safe handling and use of this compound, the following diagrams illustrate key logical workflows.

Caption: A logical workflow for the safe handling of this compound in a laboratory setting.

Caption: A step-by-step protocol for responding to a spill of this compound.

8-Nonynoic Acid: A Technical Review of Its Properties and Research Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-Nonynoic acid is a medium-chain, unsaturated fatty acid characterized by a terminal alkyne group. This functional group makes it a valuable tool in chemical biology and organic synthesis, particularly in reactions requiring a bioorthogonal handle, such as click chemistry. Research indicates that this compound possesses antibacterial properties, acting through mechanisms that include the inhibition of fatty acid synthesis in gram-negative bacteria.[1][2][3] Its utility has also been demonstrated as a reagent in specialized chemical reactions like DNA-templated synthesis.[1][2] This technical guide provides a comprehensive review of the available literature on this compound, summarizing its chemical properties, biological activities, and key research applications. It includes a consolidation of quantitative data, an overview of experimental contexts, and visualizations of its mechanism of action and experimental utility.

Physicochemical Properties

This compound is a C9 fatty acid with a terminal triple bond, which imparts unique chemical reactivity. Its fundamental properties are summarized below.

Table 1: Physicochemical Data for this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 30964-01-3 | |

| Molecular Formula | C₉H₁₄O₂ | |

| Molecular Weight | 154.21 g/mol | |

| Melting Point | 19°C | |

| Boiling Point | 264.8°C at 760 mmHg | |

| Density | 0.991 g/cm³ | |

| pKa (Predicted) | 4.76 ± 0.10 |

| LogP | 2.04480 | |

Biological Activity and Mechanism of Action

This compound has been identified as an antibacterial agent with activity against both gram-positive and gram-negative bacteria. The mechanisms of action differ based on the bacterial type.

-

Gram-Positive Bacteria: It is suggested that this compound exhibits its antibacterial effect by binding to bacterial fatty acids.

-

Gram-Negative Bacteria: The primary mechanism is the inhibition of fatty acid synthesis, which disrupts the integrity of the bacterial cell membrane and vital cellular processes.

The compound is also noted to inhibit the growth of both aerobic and anaerobic bacteria in various biochemical assays.

Visualizing the Antibacterial Mechanism

The diagram below illustrates the proposed dual mechanisms of antibacterial action of this compound.

Key Research Applications and Methodologies

The primary application of this compound in research stems from its utility as a chemical reagent, particularly in sophisticated synthesis protocols.

DNA-Templated Synthesis

A notable use of this compound is as a reagent in DNA-templated synthesis (DTS). DTS is a powerful technique that uses the sequence-specific hybridization of DNA to control chemical reactions, enabling the creation of complex molecules and libraries. In this context, this compound has been used in pyrrolidine-catalyzed aldol condensations performed in organic solvents.

Methodology Overview: DNA-Templated Synthesis Workflow

While detailed, step-by-step protocols are proprietary to the specific research articles, the general workflow for using a reagent like this compound in DTS can be outlined.

-

Reagent Conjugation: The carboxylic acid end of this compound is typically functionalized to allow for covalent attachment to a specific DNA oligonucleotide "template." The terminal alkyne remains as a reactive handle.

-

Hybridization: A second DNA strand, carrying a complementary reactant, is introduced. The two strands hybridize, bringing the this compound alkyne group and the second reactant into close proximity.

-

Controlled Reaction: A catalyst (e.g., pyrrolidine) is introduced, and the reaction (e.g., aldol condensation) occurs between the tethered reactants. The DNA template effectively increases the local concentration of the reactants, driving the reaction forward.

-

Analysis: The product, now attached to the DNA duplex, can be analyzed using techniques like mass spectrometry or gel electrophoresis to confirm the success of the reaction.

Visualizing the DTS Workflow

The following diagram illustrates the conceptual workflow of using a bifunctional reagent like this compound in DNA-templated synthesis.

Conclusion and Future Directions